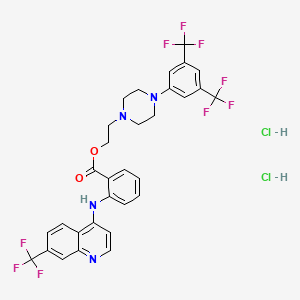
Piperazineethanol, 4-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride is a complex organic compound with the molecular formula C31-H25-F9-N4-O2.2Cl-H and a molecular weight of 729.52 . This compound is known for its unique structure, which includes multiple fluorine atoms and a quinoline moiety, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride involves several stepsThe final step involves the coupling of the quinoline moiety with the anthranilate group under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the quinoline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its biological activities .
Comparación Con Compuestos Similares
Compared to other similar compounds, Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride stands out due to its multiple fluorine atoms and unique quinoline structure. Similar compounds include:
- Piperazine derivatives with different substituents.
- Quinoline-based compounds with varying functional groups .
Propiedades
Número CAS |
55300-46-4 |
|---|---|
Fórmula molecular |
C31H27Cl2F9N4O2 |
Peso molecular |
729.5 g/mol |
Nombre IUPAC |
2-[4-[3,5-bis(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C31H25F9N4O2.2ClH/c32-29(33,34)19-5-6-23-26(7-8-41-27(23)18-19)42-25-4-2-1-3-24(25)28(45)46-14-13-43-9-11-44(12-10-43)22-16-20(30(35,36)37)15-21(17-22)31(38,39)40;;/h1-8,15-18H,9-14H2,(H,41,42);2*1H |
Clave InChI |
MSNJTAKHVLLAIR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


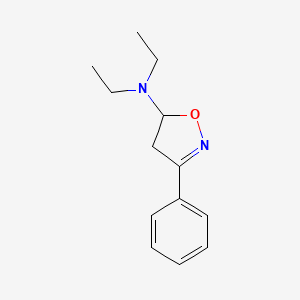
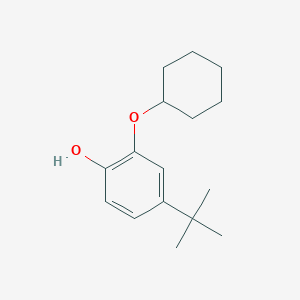
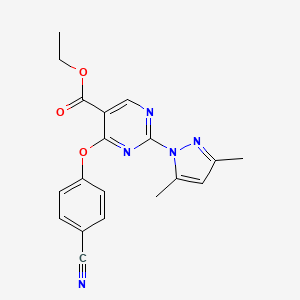
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
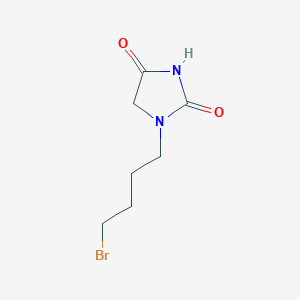


![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)

![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
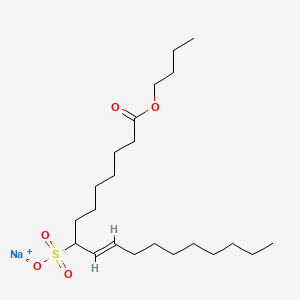

![(3aR,6aS)-5-(5-chloro-2-methylphenyl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14143956.png)
